molecular formula C18H27ClFNO3 B5321928 ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride

Cat. No. B5321928
M. Wt: 359.9 g/mol
InChI Key: ADBDFODTZAQNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as FUBPB22, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. It is a member of the piperidine class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.

Mechanism of Action

Ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, mood, appetite, and immune function. Specifically, this compound binds to the CB1 and CB2 receptors in the body, which are responsible for mediating the effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to reduce inflammation, modulate pain perception, and improve mood. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride is that it is relatively easy to synthesize and is readily available for use in laboratory experiments. However, one limitation is that it is a relatively new compound, and there is still much that is unknown about its effects on the body. Furthermore, it is important to use caution when handling synthetic cannabinoids, as they can be highly potent and may have unpredictable effects.

Future Directions

There are many potential future directions for research on ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on the body. Finally, there is a need for continued research on the safety and potential risks associated with the use of synthetic cannabinoids in general.

Synthesis Methods

Ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride can be synthesized using a variety of methods, including the reaction of 4-fluorophenol with 4-bromobutyl chloride to form 4-(4-fluorophenoxy)butyl chloride, which is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate to yield this compound.

Scientific Research Applications

Ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been studied for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has also been studied for its potential use as a neuroprotective agent and for its potential to reduce inflammation in the body.

properties

IUPAC Name

ethyl 1-[4-(4-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3.ClH/c1-2-22-18(21)15-9-12-20(13-10-15)11-3-4-14-23-17-7-5-16(19)6-8-17;/h5-8,15H,2-4,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDFODTZAQNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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